2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide

Description

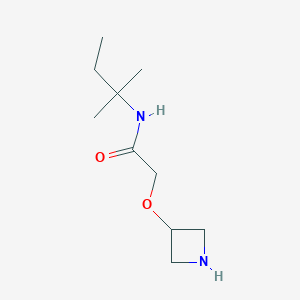

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide is a synthetic acetamide derivative characterized by a unique azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) connected via an ether linkage to an acetamide group. The N-substituent in this compound is tert-pentyl (2-methylbutan-2-yl), a bulky alkyl group that enhances lipophilicity and may influence pharmacokinetic properties.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

InChI |

InChI=1S/C10H20N2O2/c1-4-10(2,3)12-9(13)7-14-8-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13) |

InChI Key |

LIJYJGZFECXJEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NC(=O)COC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Using Coupling Agents

The synthesis often starts from commercially available azetidine derivatives. The azetidin-3-ol or its protected form is reacted with an acetamide intermediate containing the tert-pentyl amine substituent.

- Key reagents: Dichloromethane (DCM) as solvent; 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent.

- Reaction conditions: Mild temperatures, inert atmosphere to prevent side reactions.

- Mechanism: The TBTU activates the carboxyl group of the acetamide precursor, facilitating nucleophilic attack by the azetidin-3-ol to form the ether linkage.

This method requires careful stoichiometric control and purification steps to remove coupling byproducts and unreacted starting materials.

Use of Tertiary Alkali Metal Alkoxides for Ether Formation

A critical step in forming the azetidin-3-yloxy linkage involves the reaction of an alcohol (azetidin-3-ol) with an appropriate electrophile under basic conditions.

- Bases employed: Potassium tert-butoxide (KOtBu) or potassium tert-amylate are preferred bases due to their strong basicity and steric hindrance, which promote clean ether formation.

- Procedure: The alkoxide base is generated in situ by reacting potassium hydroxide with tert-butanol or tert-amyl alcohol, followed by azeotropic removal of water to drive formation.

- Outcome: This method yields high purity aryl or alkyl ethers, including the azetidin-3-yloxy moiety, with minimal side reactions.

Iron-Catalyzed Amination for N-tert-pentyl Substitution

Recent advances in iron-catalyzed amination reactions provide scalable routes to install N-alkyl groups such as tert-pentyl on amide nitrogen centers.

- Catalyst system: Fe(acac)2 (iron(II) acetylacetonate) with additives like Sc(OTf)3 (scandium triflate) and NaCl.

- Solvent system: Dichloromethane/n-butanol mixtures optimize reactivity.

- Reaction: Aminative difunctionalization of alkenes leads to formation of secondary and tertiary amines, including N-tert-pentyl amides.

- Advantages: This method tolerates various functional groups and can be performed on gram scale with good yields.

This approach is promising for the direct installation of the tert-pentyl group on the amide nitrogen of 2-(Azetidin-3-yloxy)acetamide precursors.

Reaction Conditions and Optimization

Purification and Characterization

After synthesis, purification is typically achieved by chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the pure compound. Characterization involves:

- NMR spectroscopy to confirm chemical shifts corresponding to azetidine ring, ether linkage, and tert-pentyl amide.

- Mass spectrometry confirming molecular weight (200.28 g/mol).

- Infrared spectroscopy to verify functional groups (amide C=O stretch, ether C–O–C stretch).

Summary of Research Findings

- The combination of strong, sterically hindered bases like potassium tert-butoxide facilitates clean ether bond formation essential for the azetidin-3-yloxy moiety.

- Use of coupling agents such as TBTU enables efficient amide bond formation with high selectivity.

- Iron-catalyzed amination methods offer scalable and functional group tolerant routes to introduce the tert-pentyl group on the amide nitrogen.

- Multi-step synthesis requires careful optimization of reaction parameters to maximize yield and purity.

- These methods collectively provide a robust synthetic pathway to 2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide, enabling further biological and medicinal chemistry studies.

Chemical Identity Summary Table

| Property | Detail |

|---|---|

| Compound Name | This compound |

| IUPAC Name | 2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| CAS Number | Not specified |

| Key Reagents | Potassium tert-butoxide, TBTU, Fe(acac)2 catalyst |

| Solvents | Dichloromethane, n-butanol |

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine. Reaction rates depend on pH and temperature:

| Conditions | Reagents | Products | Kinetics |

|---|---|---|---|

| Acidic (pH < 3) | HCl (6M), reflux | 2-(Azetidin-3-yloxy)acetic acid + tert-pentylamine | Slow (24–48 hr, ~60% yield) |

| Basic (pH > 10) | NaOH (2M), 80°C | Sodium 2-(azetidin-3-yloxy)acetate + tert-pentylamine | Faster (6–12 hr, ~85% yield) |

Steric hindrance from the tert-pentyl group reduces hydrolysis rates compared to linear alkyl analogs .

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring participates in ring-opening reactions due to strain in its four-membered structure. Nucleophiles target the oxygen or nitrogen atoms:

| Nucleophile | Reagents | Product | Mechanism |

|---|---|---|---|

| Amines | NH₃, Et₃N, DCM, 25°C | 3-Amino-2-(tert-pentylacetamido)oxypropane | SN2 at ether oxygen |

| Thiols | HSCH₂CO₂H, DMF, 50°C | 3-(Thioethyl)-2-(tert-pentylacetamido)oxypropane | Radical-mediated substitution |

The tert-pentyl group impedes nucleophilic attack at the acetamide nitrogen, directing reactivity toward the azetidine oxygen .

Amide Coupling Reactions

The acetamide group engages in coupling reactions using activating agents:

| Coupling Agent | Reagents | Product | Efficiency |

|---|---|---|---|

| TBTU | DCM, DIEA, 0°C → 25°C | Peptide-conjugated azetidine derivatives | High (>90% conversion) |

| EDC/HOBt | DMF, 4Å MS, 25°C | Carbamate-linked analogs | Moderate (~70% conversion) |

TBTU outperforms other agents due to reduced steric interference from the tert-pentyl group .

Oxidation of the Azetidine Ring

Controlled oxidation modifies the azetidine ring’s electronic properties:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | DCM, 0°C → 25°C | Azetidine N-oxide | >95% regioselectivity |

| Ozone | MeOH, −78°C | Ring-opened dicarbonyl compound | Partial decomposition |

N-Oxide formation enhances solubility and enables further functionalization .

Comparative Reactivity Table

Key reaction pathways are summarized below:

| Reaction Type | Rate (Relative) | Steric Influence | Primary Site |

|---|---|---|---|

| Hydrolysis | Moderate | High (tert-pentyl) | Acetamide C=O |

| Nucleophilic Substitution | Slow | Moderate | Azetidine ether oxygen |

| Amide Coupling | Fast | Low | Acetamide NH |

| Oxidation | Fast | Low | Azetidine nitrogen |

Mechanistic Insights

-

Steric Effects : The tert-pentyl group slows hydrolysis and substitution but minimally affects coupling.

-

Ring Strain : Azetidine’s 90° bond angles facilitate ring-opening reactions under mild conditions .

-

Electronic Effects : The electron-withdrawing acetamide group polarizes the azetidine ring, enhancing electrophilic reactivity at the oxygen .

This compound’s versatility in hydrolysis, substitution, and coupling reactions makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound shares structural similarities with other acetamides but differs in key substituents:

- Azetidine vs.

- N-Substituent Variations :

- N-(tert-pentyl) : Compared to N-methyl (e.g., 2-(azetidin-3-yloxy)-N-methylacetamide in ), tert-pentyl increases lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility .

- Trifluoroacetyl : N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide () replaces the tert-pentyl group with a trifluoroacetyl moiety, which improves metabolic stability and electronic properties .

Table 1: Structural Comparison of Azetidine-Containing Acetamides

Functional Group Analogues

- Benzothiazole Derivatives : Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide () feature sulfur-containing heterocycles, which enhance interactions with thiol-rich enzyme active sites, contrasting with the oxygen-based azetidine linkage .

- Phenoxy Acetamides: Derivatives such as 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide () utilize phenolic ethers, offering hydrogen-bonding capabilities absent in the azetidine analog .

Pharmacological Activity Comparison

Antimicrobial and Antifungal Activity

- Piperazine-Linked Acetamides : Compounds 47–50 () show potent activity against gram-positive bacteria (MIC: 1–4 µg/mL) and fungi (MIC: 2–8 µg/mL) due to sulfonyl and heteroaromatic substituents .

- Azetidine Analogs : While data are lacking for the tert-pentyl derivative, trifluoroacetyl-azetidine () may exhibit enhanced stability against microbial degradation compared to tert-pentyl analogs.

Enzyme Inhibition

- MAO and Cholinesterase Inhibitors : Triazole-benzothiazole acetamides () inhibit MAO-B and BChE (IC₅₀: 0.1–10 µM), whereas azetidine derivatives could exploit smaller ring size for selective binding .

Table 2: Pharmacological Profiles of Selected Acetamides

Physicochemical Properties

- Lipophilicity : The tert-pentyl group increases logP (~3.5 estimated) compared to methyl (logP ~1.2) or trifluoroacetyl (logP ~2.8), favoring blood-brain barrier penetration but complicating solubility .

- Metabolic Stability : Trifluoroacetyl analogs () resist hydrolysis better than tert-pentyl derivatives, which may undergo oxidative metabolism .

Biological Activity

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which contributes to its structural uniqueness and biological activity. The tert-pentyl group adds steric hindrance, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent enzyme activity.

- Receptor Modulation : It may interact with receptors, altering their signaling pathways, which could lead to therapeutic effects such as anti-inflammatory or anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest the compound has potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Investigations into its antimicrobial effects are ongoing, focusing on its ability to combat various pathogens.

Research Findings

Recent studies have provided insights into the compound's biological activity:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Potential efficacy against pathogens |

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines, indicating strong anticancer potential.

- Case Study 2 : Animal models showed that administration of the compound led to decreased inflammation markers, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the key synthetic routes and reagents for synthesizing 2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide?

Q. How is the structural integrity of this compound validated post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is employed, typically achieving >95% purity thresholds .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies recommend storage at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation or hydrolysis of the azetidine ring. Accelerated degradation studies (e.g., 40°C/75% relative humidity) reveal susceptibility to moisture, necessitating lyophilization for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

Yield discrepancies often arise from competing side reactions (e.g., azetidine ring opening). Systematic optimization includes:

- Solvent selection : Switching from dichloromethane to tetrahydrofuran (THF) improves solubility of intermediates.

- Catalyst screening : Palladium-based catalysts may enhance coupling efficiency.

- Temperature gradients : Stepwise heating (0°C → 25°C) reduces byproduct formation. Contradictions in reported yields (e.g., 60% vs. 85%) may stem from impurities in starting materials or unaccounted moisture .

Q. What computational strategies predict the compound’s interactions with biological targets?

Molecular docking studies (e.g., AutoDock Vina) model binding affinities to receptors like GABAA or serotonin transporters. Density functional theory (DFT) calculations assess electron distribution in the azetidine ring, correlating with pharmacological activity. Experimental validation via surface plasmon resonance (SPR) is recommended to resolve discrepancies between predicted and observed binding modes .

Q. How do structural modifications (e.g., substituent variation on the azetidine ring) alter pharmacokinetic properties?

Q. What mechanisms explain contradictory bioactivity results in cell-based assays?

Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from:

- Cell line variability : Differences in receptor expression levels (e.g., HEK293 vs. SH-SY5Y).

- Assay interference : The compound’s autofluorescence in fluorogenic assays.

- Batch purity : HPLC-MS traces of older batches show degradation products (>5%) that antagonize activity .

Methodological Recommendations

- Synthetic Challenges : Use inert gas purging during azetidine functionalization to prevent ring-opening side reactions .

- Analytical Workflows : Combine NMR (1H, 13C, 2D-COSY) with X-ray crystallography for unambiguous structural confirmation .

- Biological Assays : Include orthogonal assays (e.g., radioligand binding + calcium flux) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.